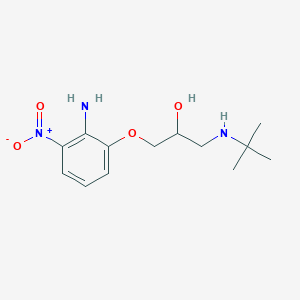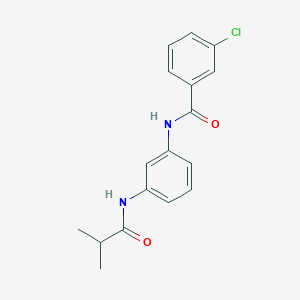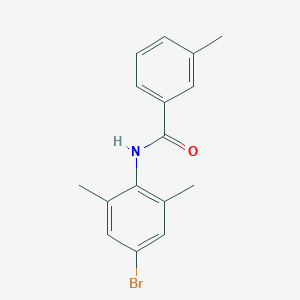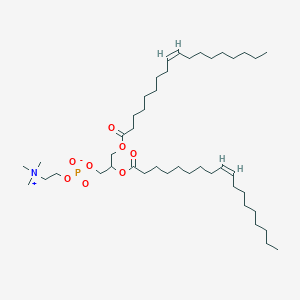![molecular formula C22H20N2O3 B238808 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research tool. MMB-FUBINACA is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive compound in marijuana.
Mécanisme D'action
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA binds to the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of THC. When 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA are similar to those of THC, the primary psychoactive compound in marijuana. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and altered time perception. It has also been shown to increase heart rate and blood pressure, which can be dangerous in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA in lab experiments include its potency and selectivity for the CB1 receptor. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of CB1 activation. Its selectivity for the CB1 receptor also makes it useful for studying the specific effects of CB1 activation. The limitations of using 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA in lab experiments include its potential for abuse and its potential to produce dangerous side effects.
Orientations Futures
There are several future directions for 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA research. One direction is to study the effects of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA on different cell types and tissues to better understand its mechanism of action. Another direction is to develop new drugs that target the CB1 receptor and have fewer side effects than 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA. Finally, research could focus on developing new synthetic cannabinoids that have different effects than 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA and could be used to treat a range of medical conditions.
Méthodes De Synthèse
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is synthesized by reacting 2-methoxybenzoic acid with 2-methylbenzoyl chloride to produce 2-methoxy-N-(2-methylbenzoyl)benzamide. This intermediate is then reacted with 3-aminophenylboronic acid to produce 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide. The synthesis of 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA is primarily used as a research tool to study the CB1 receptor and its effects on the body. It has been shown to be a potent agonist of the CB1 receptor, which makes it useful for studying the effects of CB1 activation. 2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide-FUBINACA has also been used to study the effects of synthetic cannabinoids on the body and to develop new drugs that target the CB1 receptor.
Propriétés
Nom du produit |
2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide |
|---|---|
Formule moléculaire |
C22H20N2O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[3-[(2-methoxybenzoyl)amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-3-4-11-18(15)21(25)23-16-9-7-10-17(14-16)24-22(26)19-12-5-6-13-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
UZEOPOSCNGDFEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)

![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
